molecular formula C18H23NO2 B4906667 4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol

4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol

Cat. No.: B4906667
M. Wt: 285.4 g/mol
InChI Key: NNMMPDICVJXSJB-UHFFFAOYSA-N
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Description

4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol is an organic compound that features a phenol group substituted with a butyl chain, which is further substituted with a methoxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions are carefully controlled to ensure the selectivity of the reducing agent, which does not affect reducible substituents such as nitro and chloride groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced using agents like NaBH4.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways to exert its effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which may confer unique chemical and biological properties. Its methoxyphenylmethylamino group can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

4-[3-[(4-methoxyphenyl)methylamino]butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(3-4-15-5-9-17(20)10-6-15)19-13-16-7-11-18(21-2)12-8-16/h5-12,14,19-20H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMMPDICVJXSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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